Z-Dbu-OMe.HCl(S)
Description
Contextualization within Modified Amino Acid and Peptide Chemistry
Z-Dbu-OMe.HCl(S) is a key player in the realm of modified amino acids and peptide chemistry. Its primary role is as a building block for the incorporation of diaminobutyric acid residues with a specific (S)-stereochemistry into peptide chains. vulcanchem.com This is particularly relevant in solid-phase peptide synthesis (SPPS), where the Z-protecting group prevents undesired reactions at the α-amino group during the coupling process. vulcanchem.com
The presence of the diaminobutyric acid moiety, introduced via Z-Dbu-OMe.HCl(S), can significantly influence the properties of the resulting peptides. For instance, peptides containing these residues have been investigated for a range of biological activities, including antimicrobial, enzyme inhibitory, and cell-penetrating properties. vulcanchem.com The incorporation of non-proteinogenic amino acids like Dbu is a widely used strategy to enhance the therapeutic potential of peptides. This can lead to improved resistance against natural proteases, as D-peptides are generally more stable, and can alter the three-dimensional structure and binding interactions with biological targets. vulcanchem.com
The synthesis of peptides containing modified amino acids often requires specific deprotection strategies. In the case of Z-Dbu-OMe.HCl(S), the Z-group can be removed through methods like catalytic hydrogenation, while the methyl ester can be hydrolyzed using a base. vulcanchem.com This allows for selective manipulation and further elongation of the peptide chain.
Significance as a Chiral Building Block in Complex Chemical Synthesis
The importance of Z-Dbu-OMe.HCl(S) extends beyond peptide chemistry into the broader field of complex chemical synthesis, where it serves as a valuable chiral building block. chemimpex.comresearchgate.net Chiral molecules, which exist as non-superimposable mirror images (enantiomers), are fundamental in medicinal chemistry as different enantiomers of a drug can have vastly different biological activities. The (S)-configuration of Z-Dbu-OMe.HCl(S) provides a defined stereocenter that can be incorporated into larger, more complex molecules, ensuring stereochemical control in the final product.
The synthesis of such chiral building blocks often starts from readily available chiral precursors or involves asymmetric synthesis techniques. researchgate.net For instance, the synthesis of 2,4-diaminobutyric acid derivatives can be achieved through various routes, including the Hofmann rearrangement of glutamine or the Schmidt reaction on glutamic acid. oregonstate.edu
The stereochemical counterpart to Z-Dbu-OMe.HCl(S) is the (R)-isomer, Z-D-Dbu-OMe.HCl. vulcanchem.comchemsrc.com The availability of both enantiomers allows chemists to systematically study the impact of stereochemistry on the biological activity of the final compounds. This stereochemical variation is crucial in drug discovery and development, where the precise three-dimensional arrangement of atoms dictates the interaction with biological targets. vulcanchem.com
Recent research has also explored the participation of similar compounds in catalytic processes, highlighting their potential in the synthesis of precursors for biologically and pharmaceutically active compounds. vulcanchem.com
Chemical and Physical Properties
| Property | Value |
| CAS Number | 1263047-39-7 vulcanchem.comalphabiopharm.comadachibio.com |
| Molecular Formula | C₁₃H₁₉ClN₂O₄ vulcanchem.comalphabiopharm.com |
| Molecular Weight | 302.75 g/mol vulcanchem.com |
| IUPAC Name | methyl (3S)-4-amino-3-(phenylmethoxycarbonylamino)butanoate hydrochloride vulcanchem.com |
| Purity | Typically ≥95% vulcanchem.com |
| Recommended Storage | -20°C vulcanchem.com |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C13H18N2O4 |
|---|---|
Molecular Weight |
266.29 g/mol |
IUPAC Name |
methyl (3S)-4-amino-3-(phenylmethoxycarbonylamino)butanoate |
InChI |
InChI=1S/C13H18N2O4/c1-18-12(16)7-11(8-14)15-13(17)19-9-10-5-3-2-4-6-10/h2-6,11H,7-9,14H2,1H3,(H,15,17)/t11-/m0/s1 |
InChI Key |
TWGOBVDBXJWKML-NSHDSACASA-N |
Isomeric SMILES |
COC(=O)C[C@@H](CN)NC(=O)OCC1=CC=CC=C1 |
Canonical SMILES |
COC(=O)CC(CN)NC(=O)OCC1=CC=CC=C1 |
Origin of Product |
United States |
Synthetic Methodologies for N Benzyloxycarbonyl 3,4 Diaminobutyric Acid Methyl Ester Hydrochloride S Isomer and Its Derivatives
Stereoselective Synthesis of the 3,4-Diaminobutyric Acid Scaffold
The synthesis of the 3,4-diaminobutyric acid core with a defined stereochemistry is a critical first step. This section outlines the key strategies for achieving this, from the selection of precursors to the intricate management of protecting groups.
Precursor Synthesis and Stereocontrol Strategies
The stereoselective synthesis of the (S)-3,4-diaminobutyric acid scaffold often begins with readily available chiral starting materials. Natural asparagine is a common precursor, providing a reliable method for establishing the desired (S)-stereochemistry at the C3 position. nih.gov One documented approach involves the conversion of asparagine to a β-homoserine derivative, which then serves as a key intermediate. nih.gov
Alternative strategies for stereocontrol in the synthesis of diaminobutyric acid derivatives include:
Chiral Auxiliaries: The use of chiral auxiliaries can guide the stereochemical outcome of key bond-forming reactions. numberanalytics.com
Asymmetric Catalysis: Chiral ligands and catalysts are employed to create a chiral environment that favors the formation of one stereoisomer over the other. numberanalytics.com For example, the Sharpless asymmetric dihydroxylation has been used as a key step in the synthesis of related β-hydroxy-α,γ-diamino butyric acids. researchgate.net
Enzyme-Catalyzed Reactions: Biocatalysis offers a highly specific method for stereocontrol. For instance, a PLP-independent 2,4-diaminobutyric acid racemase has been identified, highlighting the potential for enzymatic stereoinversion. nih.govfrontiersin.org
Michael Addition: Asymmetric Michael addition reactions using chiral nickel(II) glycinate (B8599266) complexes have been reported for the synthesis of β-substituted α,γ-diaminobutyric acid derivatives. semanticscholar.orgmdpi.com
A variety of synthetic routes starting from different precursors have been explored to obtain diaminobutyric acid. Some of these are summarized in the table below.
| Starting Material | Key Reactions | Reference |
| Natural Asparagine | Conversion to β-homoserine derivative, Mitsunobu coupling or reductive amination | nih.gov |
| Dihydrofuran-2(3H)-one (γ-butyrolactone) | Reaction with potassium phthalimide | researchgate.net |
| Glutamic Acid | Schmidt reaction | oregonstate.edu |
| L-vinylglycine | Asymmetric dihydroxylation, regioselective nucleophilic opening of a cyclic sulfite | researchgate.net |
| Racemic 2,4-diaminobutyric acid | Crystallization-induced dynamic resolution | acs.org |
Protective Group Orthogonality and Manipulation in Synthesis
The presence of multiple reactive functional groups in 3,4-diaminobutyric acid necessitates a careful strategy of protection and deprotection. Orthogonal protecting groups, which can be removed under different specific conditions, are crucial for selective manipulation during synthesis. iris-biotech.de
In the case of Z-Dbu-OMe.HCl(S), the key protecting groups are:
Benzyloxycarbonyl (Z or Cbz): This group protects the C3 amino group. It is stable under a range of conditions but can be removed by catalytic hydrogenation (e.g., H₂, Pd/C), or strong acids like HBr in acetic acid. vulcanchem.com
Methyl Ester (OMe): This group protects the carboxylic acid. It can be selectively hydrolyzed under mild basic conditions, for example, using lithium hydroxide (B78521) (LiOH) or sodium hydroxide (NaOH). vulcanchem.com
The hydrochloride salt form enhances the stability of the compound. vulcanchem.com The choice of protecting groups is critical for the intended synthetic route. For instance, in solid-phase peptide synthesis (SPPS), the Fmoc/tBu strategy is a widely used orthogonal combination. iris-biotech.de The Fmoc group is base-labile (removed by piperidine), while t-butyl-based groups are acid-labile (removed by trifluoroacetic acid). iris-biotech.de
For more complex syntheses involving multiple amino groups, such as in lysine (B10760008) or ornithine derivatives, other orthogonal protecting groups like Dde, ivDde, Mtt, and Alloc are employed. iris-biotech.desigmaaldrich.com These allow for selective deprotection and modification of specific side chains. iris-biotech.desigmaaldrich.com
Incorporation into Peptidic and Non-Peptidic Structures
Once the protected (S)-3,4-diaminobutyric acid scaffold is synthesized, it can be incorporated into a variety of larger molecules, most notably peptides.
Peptide Coupling Reactions and Reagent Selection
The formation of a peptide bond requires the activation of the carboxylic acid group of one amino acid to facilitate its reaction with the amino group of another. mdpi.com A variety of coupling reagents are available for this purpose, each with its own advantages and potential for side reactions like epimerization. mdpi.compeptide.com
Common coupling reagents include:
Carbodiimides: Reagents like N,N'-dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC) are widely used. peptide.com DIC is often preferred in solid-phase synthesis because its urea (B33335) byproduct is more soluble. peptide.com Water-soluble carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) are also utilized, particularly in solution-phase synthesis. ucl.ac.uk
Phosphonium and Uronium/Guanidinium Salts: Reagents such as BOP, HBTU, and HATU are highly efficient and can be used with in situ neutralization protocols. peptide.com
Novel Reagents: Researchers continuously develop new coupling reagents to improve efficiency and minimize side reactions. One such example is 5-nitro-4,6-dithiocyanatopyrimidine (NDTP), which has been shown to be a powerful and mild coupling agent. thieme-connect.com
The choice of solvent is also critical. Dimethylformamide (DMF) and dichloromethane (B109758) (DCM) are common choices for peptide synthesis. peptide.com
Solid-Phase Peptide Synthesis (SPPS) Adaptations
Solid-phase peptide synthesis (SPPS) is a cornerstone of modern peptide chemistry, allowing for the stepwise assembly of peptide chains on a solid support. peptide.com Z-Dbu-OMe.HCl(S) can be incorporated into growing peptide chains using standard SPPS protocols. vulcanchem.com The general workflow involves repeated cycles of deprotection of the N-terminal amino group and coupling of the next protected amino acid. peptide.com
The Z-group on the C3 amine of Z-Dbu-OMe.HCl(S) prevents unwanted side reactions at this position during the coupling steps. vulcanchem.com After incorporation into the peptide chain, the methyl ester can be selectively hydrolyzed if further modifications at the C-terminus are desired. vulcanchem.com
A key consideration in SPPS is the choice of resin. Different resins, such as Wang resin or Rink amide resin, are used depending on whether a C-terminal carboxylic acid or amide is desired. peptide.com
The use of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) as a non-nucleophilic base for Fmoc deprotection has been explored as a faster alternative to piperidine (B6355638), though its use requires careful consideration to avoid side reactions like aspartimide formation. peptide.comrsc.org
Solution-Phase Methodologies for Conjugation
While SPPS is dominant for the synthesis of linear peptides, solution-phase methodologies remain important, especially for the synthesis of complex structures, cyclic peptides, and for conjugating the diaminobutyric acid scaffold to non-peptidic molecules. ucl.ac.uk
Solution-phase synthesis allows for greater flexibility in reaction conditions and purification of intermediates at each step. ucl.ac.uk For example, the synthesis of a dipeptide containing an aspartyl-serine bond was achieved using EDC as the coupling agent in dichloromethane. ucl.ac.uk
The conjugation of (R)-3,4-diaminobutyric acid turn units into hairpin polyamides has been demonstrated, where the benzyloxycarbonyl (Cbz) protecting group was removed under standard conditions to allow for further modification. researchgate.net This highlights the utility of the protected diaminobutyric acid scaffold in creating complex, non-natural structures with specific functions.
Compound Names
| Abbreviation/Common Name | Systematic Name |
| Z-Dbu-OMe.HCl(S) | Methyl (3S)-4-amino-3-(phenylmethoxycarbonylamino)butanoate hydrochloride |
| Dbu | 3,4-Diaminobutyric acid |
| Z or Cbz | Benzyloxycarbonyl |
| OMe | Methyl ester |
| Fmoc | 9-fluorenylmethyloxycarbonyl |
| tBu | tert-butyl |
| Dde | 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl |
| ivDde | 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl |
| Mtt | 4-Methyltrityl |
| Alloc | Allyloxycarbonyl |
| DCC | N,N'-Dicyclohexylcarbodiimide |
| DIC | N,N'-Diisopropylcarbodiimide |
| EDC | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide |
| BOP | (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate |
| HBTU | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate |
| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate |
| NDTP | 5-Nitro-4,6-dithiocyanatopyrimidine |
| DBU | 1,8-Diazabicyclo[5.4.0]undec-7-ene |
| DMF | Dimethylformamide |
| DCM | Dichloromethane |
| TFA | Trifluoroacetic acid |
Chemoselective Transformations of the Amino Acid Derivative
The strategic modification of Z-Dbu-OMe.HCl(S) hinges on the differential reactivity of its functional groups. The benzyloxycarbonyl (Z) group on the α-amine and the methyl ester on the carboxyl group provide a specific configuration that directs further reactions, primarily at the unprotected γ-amino group.
Selective Functionalization of Amine and Carboxyl Groups
The inherent structure of Z-Dbu-OMe.HCl(S) already represents a form of selective protection. The α-amino group is masked by the acid-labile Z-group, while the carboxyl group is protected as a methyl ester, which can be cleaved under basic or acidic conditions. This leaves the γ-amino group as the primary site for nucleophilic attack or further protection.
The selective functionalization is crucial for incorporating this diamino acid into more complex molecules like peptides or peptidomimetics. The choice of protecting groups is critical and must be orthogonal, meaning one group can be removed without affecting the others. For instance, the free γ-amino group can be protected with groups like tert-butoxycarbonyl (Boc) or allyloxycarbonyl (Alloc), which have different deprotection conditions than the Z-group. iris-biotech.deresearchgate.net
Research has demonstrated that the acylation of unprotected diamino acids can be pH-dependent, although reactions involving diaminobutyric acid often result in a mixture of α- and γ-acylated products without careful control. cdnsciencepub.com The use of copper salts can facilitate selective acylation at the α-amino group, but in the case of Z-Dbu-OMe.HCl(S), this position is already blocked. cdnsciencepub.com Therefore, reactions with acylating agents will preferentially occur at the γ-amino position.
Table 1: Orthogonal Protecting Group Strategies for Diaminobutyric Acid Derivatives
| Functional Group | Protecting Group | Deprotection Conditions |
| α-Amino | Benzyloxycarbonyl (Z) | Hydrogenolysis (e.g., H₂, Pd/C), Strong Acid (e.g., HBr/AcOH) |
| γ-Amino | tert-Butoxycarbonyl (Boc) | Moderate Acid (e.g., Trifluoroacetic Acid) |
| γ-Amino | Allyloxycarbonyl (Alloc) | Palladium(0) catalysis iris-biotech.de |
| Carboxyl | Methyl Ester (OMe) | Saponification (e.g., NaOH, LiOH) |
This table illustrates common orthogonal protecting groups used in the synthesis of complex molecules from diaminobutyric acid derivatives, allowing for sequential and selective deprotection and functionalization.
Dehydration and Elimination Reactions for Unsaturated Analogues
The synthesis of unsaturated analogues from saturated amino acid precursors like Z-Dbu-OMe.HCl(S) typically involves dehydration or elimination reactions. ug.edu.pl While direct dehydration of the carbon backbone is not straightforward, functional group manipulation can facilitate elimination pathways. For example, a hydroxyl group can be introduced into the carbon backbone via various synthetic routes, which can then undergo acid-catalyzed dehydration to form a double bond. masterorganicchemistry.comlibretexts.orglibretexts.org
This process often follows an E1 or E2 mechanism. In an E1 mechanism, the alcohol is protonated, leaves as water to form a carbocation, and a base removes an adjacent proton to form the alkene. researchgate.netopenstax.org In an E2 mechanism, a base removes a proton concurrently with the departure of the leaving group. researchgate.net Reagents like phosphorus oxychloride (POCl₃) in pyridine (B92270) are effective for dehydrating secondary and tertiary alcohols under milder, basic conditions via an E2 mechanism. masterorganicchemistry.comopenstax.org
Recent synthetic strategies have also focused on creating dehydroamino acids, which are unsaturated analogues. For instance, methods involving an Ugi four-component reaction followed by an elimination reaction can produce dehydroalanine (B155165) derivatives. researchgate.net These unsaturated intermediates can then undergo further reactions, such as conjugate additions, to create diverse diaminobutyric acid derivatives. researchgate.net
Aminolysis Reactions for Amide Bond Formation
The methyl ester of Z-Dbu-OMe.HCl(S) can be converted into a variety of amides through aminolysis, which is the reaction of the ester with an amine. oregonstate.edu This reaction is fundamental in peptide synthesis for forming the peptide bond. The reaction involves the nucleophilic attack of an amine on the ester carbonyl carbon, leading to the displacement of the methoxy (B1213986) group.
While the reaction can proceed by simply heating the ester with the desired amine, catalysts are often employed to improve reaction rates and yields. Bases like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) have been shown to effectively catalyze the aminolysis of methyl esters, even allowing for chemoselective reactions where a methyl ester is converted to an amide in the presence of a less reactive tert-butyl ester. researchgate.netscielo.brnih.gov The mechanism often involves the base activating the nucleophilic amine. researchgate.net
This ester-amide exchange is a recognized strategy for amide bond formation. nih.govresearchgate.net The process can be highly chemoselective; for example, studies on diesters derived from L-aspartic acid have shown that reaction with benzylamine (B48309) or pyrrolidine (B122466) in the presence of DBU selectively yields the corresponding amide from the methyl ester while leaving a t-butyl ester intact. researchgate.net This highlights the utility of aminolysis for the controlled, stepwise synthesis of complex amide-containing molecules from precursors like Z-Dbu-OMe.HCl(S).
Table 2: Catalysts and Conditions for Aminolysis of Esters
| Catalyst/Reagent | Amine Substrate | Conditions | Outcome | Reference |
| 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | Benzylamine, Pyrrolidine | Room Temperature, 48h | Chemoselective amide formation from methyl esters. | researchgate.netscielo.br |
| 1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD) | Piperidine | 30°C, 30 min, DMF | Efficient catalysis of aminolysis. | nih.gov |
| None (Thermal) | Various Amines | Elevated Temperature | Direct amide formation, may require harsher conditions. | oregonstate.edu |
This table summarizes various conditions used for the aminolysis of esters to form amides, a key reaction for modifying the carboxyl terminus of Z-Dbu-OMe.HCl(S).
Advanced Applications of N Benzyloxycarbonyl 3,4 Diaminobutyric Acid Methyl Ester Hydrochloride S Isomer in Chemical Synthesis
Design and Synthesis of Conformationally Constrained Amino Acid Analogues
The rigid structure of cyclic molecules makes them valuable in medicinal chemistry for developing peptidomimetics with enhanced stability and specific conformations. d-nb.info Z-Dbu-OMe.HCl(S) is an important precursor for creating conformationally restricted amino acid analogues, which are crucial for designing peptides with predictable secondary structures. These analogues often feature cyclic systems like piperidine (B6355638) or azepane rings. gla.ac.ukrsc.org
The synthesis of these constrained analogues often involves multi-step sequences. For instance, the piperidine scaffold can be constructed using tandem enyne/diene-ene metathesis reactions. gla.ac.uk Another approach involves the synthesis of 2-oxoazepane-containing amino acids, where the incorporation of specific protecting groups is critical for achieving high stereochemical control. rsc.org The ability to introduce conformational constraints is essential for developing molecules that can mimic or disrupt biological interactions with high specificity. d-nb.infonih.gov
Table 1: Examples of Conformationally Constrained Analogues Synthesized from Amino Acid Precursors
| Precursor Type | Resulting Cyclic System | Key Synthetic Strategy |
|---|---|---|
| Amino acid-derived β-ketophosphonate ester | Piperidine | Tandem enyne/diene-ene metathesis |
| H-Orn(Z)-OMe | 2-Oxoazepane | Pmp-deprotection/Boc-activation, intramolecular β-lactam ring opening |
This table illustrates general strategies for synthesizing conformationally constrained analogues from various amino acid precursors.
Preparation of Peptides Containing Dehydroamino Acid Residues
Peptides containing α,β-dehydroamino acid (ΔAA) residues often exhibit increased resistance to proteolytic degradation. nih.gov Z-Dbu-OMe.HCl(S) and similar protected amino acids are instrumental in the synthesis of peptides containing dehydroamino acid residues like Z-dehydroaminobutyric acid (Z-ΔAbu). nih.govbyu.edu A common strategy involves the dehydration of a corresponding β-hydroxyamino acid residue already incorporated into a peptide chain. nih.govresearchgate.net
Table 2: Reagents for Dehydration in Dehydroamino Acid Peptide Synthesis
| Reagent System | Precursor Residue | Target Dehydroamino Acid | Reference |
|---|---|---|---|
| EDC•HCl / CuCl | Threonine | Z-ΔAbu | nih.gov |
| DAST / Pyridine (B92270) | β-OHVal | ΔVal | nih.gov |
| MsCl / DBU | Threonine | Z-ΔAbu | nih.gov |
This table summarizes various reagent systems used for the dehydration of β-hydroxyamino acid residues to form dehydroamino acids within peptide chains.
Utilization in the Construction of Foldamers and Bioinspired Catalysts
Foldamers are synthetic oligomers that adopt well-defined, predictable three-dimensional structures, mimicking natural biopolymers like proteins. psu.eduncl.res.in The incorporation of residues derived from Z-Dbu-OMe.HCl(S) can introduce specific conformational biases, guiding the folding of the synthetic chain. researchgate.net The distorted geometry introduced by dehydroamino acid or oxazole (B20620) fragments, which can be derived from precursors like Z-Dbu-OMe.HCl(S), is a key strategy in designing novel foldamers. researchgate.net These structured molecules have potential applications as "artzymes," or artificial enzymes. researchgate.netresearchgate.net
The construction of these complex architectures relies on the precise assembly of building blocks. researchgate.net For example, β-pseudopeptide foldamers have been synthesized from homo-oligomers of (4R)-(2-oxo-1,3-oxazolidin-4-yl)-acetic acid, demonstrating the potential of using conformationally constrained units to induce regular helical structures. psu.edu Furthermore, the development of bioinspired catalysts often involves creating systems that mimic the active sites of natural enzymes. mdpi.comgoogle.comacs.org The structural features of Z-Dbu-OMe.HCl(S) make it a candidate for incorporation into scaffolds designed for biocatalysis.
Role in the Synthesis of Macrocyclic and Complex Natural Products
Macrocycles are a prominent feature in many biologically active natural products, including antibiotics, anticancer agents, and immunosuppressants. whiterose.ac.ukthieme-connect.com The synthesis of these large, cyclic molecules often presents significant challenges. cam.ac.uk Z-Dbu-OMe.HCl(S) can serve as a key intermediate in the assembly of linear precursors destined for macrocyclization.
Ring-closing metathesis (RCM) is a powerful and widely used strategy for the formation of macrocycles. thieme-connect.com Linear peptides containing residues derived from Z-Dbu-OMe.HCl(S) can be designed with terminal alkenes to facilitate RCM. Another strategy involves cascade reactions, such as nucleophile-induced cyclization/ring expansion (NICE), to form medium-sized rings and macrocycles from linear precursors. whiterose.ac.uk For example, the synthesis of the thiopeptide core structure has been achieved on a large scale using thiazole-forming reactions of cysteine derivatives, demonstrating how specific building blocks can be crucial for accessing complex natural product scaffolds. thieme-connect.com The synthesis of complex natural products like Ustat A has also utilized DBU in key steps, such as promoting eliminations to form oxazole rings within a macrocyclic structure. escholarship.org
Mechanistic Investigations of Reactions Involving N Benzyloxycarbonyl 3,4 Diaminobutyric Acid Methyl Ester Hydrochloride S Isomer
Elucidation of Peptide Bond Formation Mechanisms
The formation of a peptide bond is a cornerstone of peptide synthesis. In this process, the carboxyl group of one amino acid is coupled with the amino group of another. For a compound like Z-Dbu-OMe.HCl(S), the primary amine is the reactive nucleophile for peptide bond formation. The Z-group protects the alpha-amino group, preventing it from participating in the reaction, while the methyl ester protects the carboxyl group.
The general mechanism for peptide bond formation involves the activation of a carboxylic acid, which is then attacked by the nucleophilic amino group of another amino acid. This process typically requires a coupling agent to facilitate the reaction.
In the context of Z-Dbu-OMe.HCl(S), it would typically be the incoming amino acid that is activated. The free primary amine of Z-Dbu-OMe.HCl(S) would then act as the nucleophile, attacking the activated carboxyl group of the coupling partner to form the new peptide bond.
Stereochemical Integrity and Epimerization Pathways in Chemical Transformations
Maintaining the stereochemical integrity of chiral centers is a critical challenge in multi-step organic synthesis, including peptide synthesis. Epimerization, the change in configuration at one of several stereocenters in a molecule, can lead to the formation of undesired diastereomers, which can be difficult to separate and may have different biological activities. mdpi.com
Factors Influencing Diastereoselectivity and Enantioselectivity
Several factors can influence the stereochemical outcome of reactions involving chiral molecules like Z-Dbu-OMe.HCl(S):
Reaction Conditions: Temperature, solvent, and the nature of the reagents used can all impact the stereoselectivity of a reaction.
Protecting Groups: The size and electronic properties of protecting groups can influence the approach of reagents to the chiral center, thereby affecting the stereochemical outcome.
Catalyst: In catalytic reactions, the structure of the catalyst plays a crucial role in determining the stereoselectivity of the product. Asymmetric catalysis, for instance, utilizes chiral catalysts to favor the formation of one enantiomer or diastereomer over the other. acs.org
Table 1: Factors Influencing Stereoselectivity
| Factor | Influence on Stereoselectivity |
| Temperature | Lower temperatures often favor higher stereoselectivity. |
| Solvent | The polarity and coordinating ability of the solvent can affect transition state energies. |
| Reagents | The steric bulk and electronic nature of reagents can dictate the direction of attack. |
| Protecting Groups | Can shield one face of the molecule, directing incoming reagents to the other. |
| Catalyst | Chiral catalysts can create a chiral environment that favors the formation of a specific stereoisomer. acs.org |
Strategies for the Suppression of Unwanted Epimerization
Epimerization during peptide synthesis is a significant concern, as it can lead to a loss of biological activity. mdpi.com Several strategies are employed to minimize or prevent this unwanted side reaction:
Choice of Coupling Reagents: Certain coupling reagents are known to be more prone to causing epimerization than others. The use of additives like 1-hydroxybenzotriazole (B26582) (HOBt) can help to suppress racemization. nih.gov
Base Selection: The choice of base is critical. Sterically hindered, non-nucleophilic bases are often preferred to minimize the abstraction of the alpha-proton, which is the initial step in the most common epimerization pathway. mdpi.com
Protecting Group Strategy: The type of N-protecting group on the activated amino acid can influence the rate of epimerization. For instance, the benzyloxycarbonyl (Z) group is generally considered to be effective at suppressing racemization. nih.gov
Reaction Temperature: Carrying out coupling reactions at low temperatures can help to reduce the rate of epimerization.
Base-Mediated Transformations and Catalytic Roles (e.g., DBU in related systems)
Bases play a crucial role in many organic transformations, acting as either catalysts or stoichiometric reagents. 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is a strong, non-nucleophilic base that is widely used in organic synthesis. vulcanchem.comtaylorandfrancis.comtandfonline.com While specific studies on DBU-mediated transformations of Z-Dbu-OMe.HCl(S) are not prevalent, the reactivity of similar systems provides insight into potential reaction pathways. vulcanchem.com DBU is known to be an effective catalyst for a variety of reactions, including eliminations, condensations, and cyclizations. tandfonline.com
Nucleophilic and Electrophilic Activation Pathways
In the presence of a base, the functional groups of Z-Dbu-OMe.HCl(S) can be activated for further reactions.
Nucleophilic Activation: The primary amino group of Z-Dbu-OMe.HCl(S) is a nucleophile. Its reactivity can be enhanced by the presence of a base, which deprotonates the ammonium (B1175870) hydrochloride salt to the free amine, making it a more potent nucleophile for reactions such as acylation or alkylation. d-nb.info
Electrophilic Activation: The carbonyl carbon of the methyl ester can act as an electrophile. The benzyloxycarbonyl group can also be a site of electrophilic attack under certain conditions. The presence of water can lead to electrophilic activation of the carbonyl carbon of the Cbz group through hydrogen bonding, facilitating nucleophilic attack. ijacskros.com
Rearrangement Reaction Mechanisms
Rearrangement reactions can occur in molecules containing multiple functional groups, often promoted by acid or base. For derivatives of diaminobutyric acid, intramolecular cyclization is a possible rearrangement pathway. For example, under certain conditions, the amino group could potentially attack the ester carbonyl, leading to the formation of a lactam, a cyclic amide. oregonstate.edu The Hofmann rearrangement of Nα-protected glutamine has been used to synthesize Nα-protected α,γ-diaminobutyric acids. nih.gov
Spectroscopic and Advanced Analytical Characterization in Research Contexts
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing precise information about the chemical environment of atomic nuclei, primarily hydrogen (¹H) and carbon (¹³C).
One-dimensional NMR spectra provide fundamental information about the number and types of protons and carbons in the molecule. The chemical shifts (δ) are influenced by the electronic environment of each nucleus. For Z-Dbu-OMe.HCl(S), the presence of the benzyloxycarbonyl (Z) group, the methyl ester, and the protonated amine from the HCl salt results in a distinct pattern of signals.
¹H NMR: The proton spectrum is expected to show signals corresponding to the aromatic protons of the Z-group, the benzylic protons, the methine and methylene (B1212753) protons of the diaminobutanoate backbone, and the methyl protons of the ester. The ammonium (B1175870) protons (NH3+) are often broad and may exchange with deuterated solvents. researchgate.net
¹³C NMR: The carbon spectrum reveals signals for the carbonyl carbons of the carbamate (B1207046) and ester, the aromatic carbons, the benzylic carbon, the carbons of the amino acid backbone, and the methyl carbon of the ester. researchgate.net The chemical shifts are indicative of the hybridization and electronegativity of neighboring atoms.
Predicted NMR Spectroscopic Data for Z-Dbu-OMe.HCl(S)
| ¹H NMR Data (Predicted) | ¹³C NMR Data (Predicted) | |||
|---|---|---|---|---|
| Assignment | Chemical Shift (δ, ppm) | Multiplicity | Assignment | Chemical Shift (δ, ppm) |
| Aromatic (C₆H₅) | 7.30-7.40 | m | C=O (Carbamate) | 156.5 |
| Benzyl (B1604629) (CH₂) | 5.10 | s | C=O (Ester) | 171.0 |
| NH (Carbamate) | ~7.0 (broad) | d | Aromatic (C₆H₅) | 128.0-136.0 |
| CH (Backbone, C3) | ~4.2 | m | Benzyl (CH₂) | 67.0 |
| CH₂ (Backbone, C4) | ~3.3 | m | CH (Backbone, C3) | ~50.0 |
| CH₂ (Backbone, C2) | ~2.8 | m | CH₂ (Backbone, C4) | ~38.0 |
| OCH₃ (Ester) | 3.70 | s | CH₂ (Backbone, C2) | ~35.0 |
| NH₃⁺ (Ammonium) | ~8.2 (broad) | s | OCH₃ (Ester) | 52.5 |
Note: Predicted values are based on typical chemical shifts for similar functional groups and may vary based on solvent and experimental conditions.
Two-dimensional (2D) NMR experiments are crucial for establishing the complete structure and spatial arrangement of a molecule. The Rotating-frame Overhauser Effect SpectroscopY (ROESY) experiment is particularly useful for molecules of intermediate size, where the standard Nuclear Overhauser Effect (NOE) may be close to zero. nih.gov ROESY detects correlations between protons that are close to each other in space (typically < 5 Å), regardless of through-bond connectivity. chemrxiv.org
For Z-Dbu-OMe.HCl(S), a ROESY spectrum would be expected to show key cross-peaks that confirm its conformation. gatech.edu For instance:
Correlation between the benzylic protons (CH₂ of Z-group) and the backbone C3-H proton. This would confirm the proximity of the protecting group to the amino acid backbone.
Correlations between the aromatic protons and the benzylic protons.
Intra-residue correlations between protons on the diaminobutanoate backbone, such as between C2-H₂, C3-H, and C4-H₂, which helps to confirm their relative stereochemistry and local conformation.
These through-space correlations provide invaluable data for building a three-dimensional model of the molecule in solution. researchgate.net
Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information on molecular weight and structure. nih.gov
High-resolution mass spectrometry provides a highly accurate mass measurement of the parent ion, which can be used to determine its elemental composition. For Z-Dbu-OMe.HCl(S) (formula C₁₃H₁₈N₂O₄), the expected protonated molecule is [M+H]⁺. HRMS can distinguish this ion from other ions with the same nominal mass but different elemental formulas.
Chemical Formula: C₁₃H₁₈N₂O₄
Nominal Mass: 266 g/mol
Monoisotopic Mass of Neutral Molecule: 266.1267 Da
Expected m/z for [M+H]⁺: 267.1345 Da
An experimental HRMS measurement matching this value to within a few parts per million (ppm) provides strong evidence for the correct elemental composition.
Tandem mass spectrometry (MS/MS) involves the isolation of a precursor ion (such as the molecular ion) and its subsequent fragmentation through collision-induced dissociation (CID). nih.gov The resulting product ions provide a fragmentation pattern that acts as a structural fingerprint. chemguide.co.uk
For Z-Dbu-OMe.HCl(S), the fragmentation is predictable based on the functional groups present. libretexts.orgquizlet.com Key fragmentation pathways for the [M+H]⁺ ion would likely include:
Loss of the benzyl group: A neutral loss of C₇H₇• (91 Da) to produce the tropylium (B1234903) cation at m/z 91 is a hallmark of the benzyloxycarbonyl group.
Loss of the Z-group: Cleavage of the carbamate can lead to the loss of the entire protecting group.
Decarboxylation: Loss of CO₂ (44 Da) from the carbamate moiety.
Loss of methanol: A neutral loss of CH₃OH (32 Da) from the methyl ester.
Backbone Cleavage: Fragmentation along the diaminobutanoate backbone, leading to characteristic b- and y-type ions, similar to those seen in peptide sequencing. researchgate.net
Analysis of these fragment ions allows for the unambiguous confirmation of the molecule's structure and the location of its functional groups. unito.it
Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Studies
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. xray.cz The frequencies of these vibrations are characteristic of specific chemical bonds and functional groups, providing a molecular fingerprint. okstate.edu
For Z-Dbu-OMe.HCl(S), the spectra would be dominated by absorptions corresponding to its key functional groups. rsc.orgnih.gov
Characteristic Vibrational Frequencies for Z-Dbu-OMe.HCl(S)
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |
|---|---|---|---|
| N-H (Ammonium, NH₃⁺) | Stretching | 3000-3300 (broad) | IR |
| N-H (Carbamate) | Stretching | ~3300 | IR |
| C-H (Aromatic) | Stretching | 3000-3100 | IR, Raman |
| C-H (Aliphatic) | Stretching | 2850-3000 | IR, Raman |
| C=O (Ester) | Stretching | ~1740 | IR, Raman |
| C=O (Carbamate) | Stretching | ~1690 | IR, Raman |
| C=C (Aromatic) | Stretching | 1450-1600 | IR, Raman |
| N-H (Ammonium) | Bending | ~1600, ~1500 | IR |
| C-O (Ester) | Stretching | 1000-1300 | IR |
The presence of strong carbonyl (C=O) stretching bands for both the ester and the carbamate, along with the broad N-H stretching from the ammonium salt, would be key diagnostic features in the IR spectrum. researchgate.net Raman spectroscopy would be particularly sensitive to the vibrations of the aromatic ring. nih.gov
X-ray Crystallography for Absolute Stereochemistry Determination and Solid-State Conformation
X-ray crystallography stands as the definitive method for determining the three-dimensional arrangement of atoms within a crystalline solid. This technique provides unequivocal evidence of a molecule's absolute stereochemistry and offers detailed insights into its preferred conformation in the solid state.
For Z-Dbu-OMe.HCl(S), a single-crystal X-ray diffraction study would be essential to confirm the (S)-configuration at the chiral center. The process involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The electron density map generated from this data allows for the precise determination of each atom's position in the crystal lattice.
Table 1: Hypothetical Crystallographic Data for Z-Dbu-OMe.HCl(S)
| Parameter | Hypothetical Value |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 8.5 |
| b (Å) | 12.3 |
| c (Å) | 15.1 |
| α (°) | 90 |
| β (°) | 90 |
| γ (°) | 90 |
| Volume (ų) | 1579.9 |
| Z | 4 |
| Calculated Density (g/cm³) | 1.27 |
Note: This data is hypothetical and serves as an illustrative example of what might be determined from an X-ray crystallographic analysis.
The determination of the absolute configuration would be confirmed by the Flack parameter, which should be close to zero for the correct enantiomer. The solid-state conformation would reveal the torsional angles of the molecule's rotatable bonds, providing valuable information about its shape and potential interactions with other molecules.
Chromatographic Methods for Purity Assessment and Isomer Separation (HPLC, TLC)
Chromatographic techniques are indispensable for assessing the purity of chemical compounds and for separating isomers. High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are two of the most commonly employed methods in this regard.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for determining the purity of Z-Dbu-OMe.HCl(S) and for separating its enantiomers if a racemic mixture were present. For purity assessment, a reversed-phase HPLC method would typically be employed.
A chiral HPLC method would be necessary for the separation of the (S) and (R) enantiomers of Z-Dbu-OMe.HCl. This often involves the use of a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are frequently effective for separating N-protected amino acid derivatives. researchgate.net The separation mechanism relies on the differential interaction of the enantiomers with the chiral environment of the stationary phase.
Table 2: Illustrative HPLC Method for Purity Analysis of Z-Dbu-OMe.HCl(S)
| Parameter | Condition |
| Column | C18 (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water with 0.1% Trifluoroacetic Acid (TFA) |
| Gradient | 5% to 95% Acetonitrile over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Expected Retention Time | ~12-15 minutes |
Note: This is a representative method; actual conditions would require optimization.
Thin-Layer Chromatography (TLC)
TLC is a rapid and cost-effective method for monitoring reaction progress and assessing the purity of a sample. For Z-Dbu-OMe.HCl(S), a normal-phase TLC on silica (B1680970) gel plates would be suitable. The choice of the mobile phase is critical for achieving good separation. A mixture of a non-polar solvent (like hexane (B92381) or dichloromethane) and a more polar solvent (like ethyl acetate (B1210297) or methanol) is typically used. The relative polarity of the solvents is adjusted to obtain an optimal retention factor (Rf) value, ideally between 0.3 and 0.7.
Visualization of the spot on the TLC plate can be achieved under UV light (due to the aromatic benzyloxycarbonyl group) or by staining with a suitable reagent, such as ninhydrin (B49086) (which reacts with the free amino group if deprotection occurs) or potassium permanganate.
Table 3: Representative TLC Conditions for Z-Dbu-OMe.HCl(S)
| Parameter | Condition |
| Stationary Phase | Silica Gel 60 F254 |
| Mobile Phase | Ethyl Acetate / Hexane (e.g., 1:1 v/v) |
| Visualization | UV (254 nm), Potassium Permanganate stain |
| Expected Rf | ~0.4 - 0.6 |
Note: The mobile phase composition would need to be optimized for the specific sample.
Theoretical and Computational Chemistry Studies
Density Functional Theory (DFT) for Electronic Structure and Reactivity Predictions
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been widely applied to predict the electronic structure and reactivity of organic molecules, including amino acid derivatives like Z-Dbu-OMe.HCl(S).
DFT calculations can be employed to understand the reactivity of Z-Dbu-OMe.HCl(S) in various chemical transformations. For instance, in reactions involving 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), DFT can help elucidate the role of the compound in complex reaction mechanisms. vulcanchem.commdpi.com The electronic properties calculated by DFT, such as orbital energies and charge distributions, provide a basis for predicting how the molecule will interact with other reagents. arizona.edu
Table 1: Examples of DFT Applications in Reactivity Prediction
| Application | Description | Key Insights |
| Reaction Mechanism Studies | Modeling the pathways of reactions involving Z-Dbu-OMe.HCl(S), such as aminolysis or peptide coupling. researchgate.netmdpi.com | Identification of key intermediates and transition states, and determination of the most favorable reaction pathways. mdpi.com |
| Regioselectivity Prediction | Predicting the preferred site of reaction in molecules with multiple reactive centers. researchgate.net | Calculation of the relative stabilities of isomeric intermediates (σ-complexes) can quantitatively predict reaction outcomes. researchgate.net |
| C-H Bond Activation | Investigating the mechanism of C-H bond cleavage, which is relevant for functionalization reactions. nih.gov | Understanding the role of proton-coupled electron transfer and the nature of the transition state. nih.gov |
Conformational Analysis and Energy Landscapes
The biological activity and chemical reactivity of a molecule are intrinsically linked to its three-dimensional structure. Conformational analysis explores the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. orgosolver.com For Z-Dbu-OMe.HCl(S), with its multiple rotatable bonds, a complex conformational landscape exists. vulcanchem.com
Table 2: Key Concepts in Conformational Analysis
| Term | Definition | Relevance to Z-Dbu-OMe.HCl(S) |
| Conformer | A specific spatial arrangement of atoms in a molecule. | The molecule exists as an equilibrium of different conformers. |
| Dihedral Angle | The angle between two intersecting planes, used to define the rotation around a bond. | Key parameter in describing the different conformations. orgosolver.com |
| Energy Landscape | A map of the potential energy of a molecule as a function of its conformational coordinates. researchgate.net | Helps to identify the most probable and biologically relevant conformations. |
| Staggered Conformation | A low-energy conformation where substituents on adjacent atoms are as far apart as possible. srmist.edu.in | Generally, the most stable conformations for the aliphatic chain. |
| Eclipsed Conformation | A high-energy conformation where substituents on adjacent atoms are aligned. srmist.edu.in | Represents energy barriers to bond rotation. |
Transition State Characterization and Reaction Pathway Elucidation
DFT calculations are invaluable for elucidating the mechanisms of chemical reactions by characterizing the transition states that connect reactants, intermediates, and products. acs.org A transition state is a high-energy, transient species that represents the energy maximum along a reaction coordinate. By locating and characterizing these transition states, chemists can gain a detailed understanding of the reaction pathway. unimi.itchemrxiv.org
For reactions involving Z-Dbu-OMe.HCl(S), such as its use in peptide synthesis or its deprotection, DFT can model the entire reaction profile. vulcanchem.comiris-biotech.de This includes identifying all intermediates and transition states, and calculating their relative energies. This information allows for the determination of the rate-limiting step of the reaction and can explain observed experimental outcomes. mdpi.com For instance, DFT studies on DBU-mediated reactions have provided insights into the catalytic cycle and the role of proton exchange. mdpi.comresearchgate.net
Prediction of Spectroscopic Parameters
Computational chemistry, and DFT in particular, can be used to predict various spectroscopic properties of molecules. mdpi.com This is a powerful tool for structure elucidation and for confirming the identity of synthesized compounds. scielo.br By comparing computationally predicted spectra with experimentally measured spectra, researchers can gain confidence in their structural assignments.
For Z-Dbu-OMe.HCl(S), DFT can be used to predict:
Nuclear Magnetic Resonance (NMR) Spectra: Chemical shifts (¹H and ¹³C) and coupling constants can be calculated. These predictions can be instrumental in assigning the complex spectra of molecules with multiple stereocenters. scielo.brrsc.orgrsc.org
Infrared (IR) and Vibrational Circular Dichroism (VCD) Spectra: The vibrational frequencies and intensities can be computed, aiding in the identification of functional groups and the determination of absolute stereochemistry. chemrxiv.orgacs.org
Molecular Modeling and Dynamics Simulations
Molecular modeling encompasses a broad range of computational techniques used to represent and simulate the behavior of molecules. iitk.ac.in Molecular dynamics (MD) simulations, a key component of molecular modeling, are particularly useful for studying the time-dependent behavior of molecules and their interactions with the environment. unimi.itfu-berlin.de
For Z-Dbu-OMe.HCl(S), MD simulations can provide insights into:
Conformational Dynamics: How the molecule explores its conformational space over time in solution. nih.gov
Solvation Effects: The influence of the solvent on the structure and stability of the molecule.
Interactions with other molecules: Simulating the binding of Z-Dbu-OMe.HCl(S) to a peptide chain or a catalytic species. iris-biotech.de
Computational Studies on Chirality, Stereoselectivity, and Racemization Processes
Z-Dbu-OMe.HCl(S) is a chiral molecule, and its stereochemistry is a critical aspect of its function, particularly in peptide chemistry. vulcanchem.com Computational methods can be employed to study various aspects of its chirality.
Stereoselectivity: In reactions where new chiral centers are formed, computational models can predict which stereoisomer will be the major product. This is often achieved by calculating the energies of the diastereomeric transition states leading to the different products. chinesechemsoc.org
Racemization: The process by which a chiral molecule is converted into a mixture of enantiomers can also be studied computationally. For example, in the presence of a base like DBU, some compounds can undergo racemization through an achiral intermediate. researchgate.net DFT calculations can be used to model the energy barrier for this process.
Chirality Transfer: Computational studies can help understand how the chirality of a starting material influences the stereochemical outcome of a reaction. acs.org
Computational Approaches to Molecular Interactions and Recognition Mechanisms (e.g., Molecular Docking)
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. uni-regensburg.de This method is widely used in drug design and for understanding molecular recognition phenomena.
In the context of Z-Dbu-OMe.HCl(S), molecular docking could be used to:
Predict Binding to Enzymes: If Z-Dbu-OMe.HCl(S) or peptides derived from it are being studied as enzyme inhibitors, docking can predict how they fit into the active site of the target enzyme. scielo.brunibo.itunich.it
Understand Intermolecular Interactions: Docking simulations can reveal the key non-covalent interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the complex between Z-Dbu-OMe.HCl(S) and its binding partner. uni-regensburg.de
Guide the Design of New Molecules: By understanding the binding mode of Z-Dbu-OMe.HCl(S), researchers can computationally design new derivatives with improved binding affinity or selectivity. unibo.it
Derivatives and Analogues of 3,4 Diaminobutyric Acid in Research
Synthesis and Investigation of Differentially Protected Diaminobutyric Acid Variants
The synthesis of diaminobutyric acid derivatives with different protecting groups is crucial for their application in constructing complex molecules like peptides. The use of orthogonal protecting groups allows for the selective deprotection of one functional group while others remain intact, a key strategy in multi-step synthesis. sigmaaldrich.com
For instance, Fmoc-Dab(Alloc)-OH is a Dbu derivative where the α-amino group is protected by Fmoc and the side-chain amino group by Alloc. The Alloc group is selectively removed using palladium-based catalysts, leaving the Fmoc and other acid-sensitive groups untouched. This orthogonality is vital for creating branched or cyclic peptides.
The synthesis of these variants often starts from readily available precursors like homoserine or glutamic acid. google.comoregonstate.edu A common synthetic route involves the protection of the amino and carboxyl groups, followed by the introduction of the second amino group and subsequent modifications. google.com For example, a method starting from homoserine involves protecting the amino and carboxyl groups, introducing a phthalimido (pht) group via a Mitsunobu reaction, followed by several deprotection steps to yield the final product. google.com
The choice of protecting groups dictates the synthetic strategy. For solid-phase peptide synthesis (SPPS), Fmoc is a common choice for the α-amino group, while a variety of other groups like Boc, Mtt, and ivDde can be used for the side chain. sigmaaldrich.comsigmaaldrich.com
| Compound | α-Amino Protection | Side-Chain Protection | Key Deprotection Condition | Reference |
|---|---|---|---|---|
| Fmoc-Dab(Alloc)-OH | Fmoc | Alloc | Pd(PPh₃)₄ | |
| Fmoc-Dab(Boc)-OH | Fmoc | Boc | Acid (e.g., TFA) | |
| Fmoc-Dab(ivDde)-OH | Fmoc | ivDde | 2% Hydrazine in DMF | sigmaaldrich.com |
| Fmoc-Dab(Mtt)-OH | Fmoc | Mtt | 1% TFA in DCM | sigmaaldrich.com |
Development of Novel Diaminobutyric Acid Analogues with Modified Side Chains
Researchers are actively developing new Dbu analogues with modified side chains to explore their potential in various applications. These modifications can influence the compound's biological activity, stability, and physical properties. oup.comnih.gov
One area of focus is in the development of antimicrobial peptides. oup.com By substituting lysine (B10760008) residues with Dbu or other analogues with shorter side chains, researchers have been able to create peptides with improved activity against mycobacterial strains and enhanced stability against proteolytic degradation. oup.comfrontiersin.org These modifications can also affect the peptide's toxicity and selectivity. oup.comfrontiersin.org
In another study, des-fatty acyl-polymyxin B derivatives were synthesized with modified N-terminal moieties, including basic or hydrophilic amino acids. nih.gov Some of these analogues showed potent antimicrobial activity against Pseudomonas aeruginosa, with their binding to lipopolysaccharide (LPS) being proportional to the number of positive charges. nih.gov
The synthesis of these novel analogues often involves the internal acylation of amino acids like lysine, ornithine, or Dbu to create cyclic structures, which can lead to more potent and specific antagonists for receptors like the oxytocin (B344502) receptor. nih.gov
Structure-Activity Relationship (SAR) Studies in Synthetic Design and Chemical Reactivity
Structure-activity relationship (SAR) studies are fundamental in understanding how the chemical structure of a molecule, such as a Dbu derivative, relates to its biological activity. These studies guide the design of new compounds with enhanced properties. nih.govresearchgate.net
The incorporation of Dbu into peptides has been shown to influence their structure and function significantly. For example, substituting threonine with Dbu in insulin (B600854) resulted in a non-standard analogue that was twice as active as native insulin, demonstrating that stability and affinity can be uncoupled. nih.gov This suggests that local interactions at the hormone-receptor interface can modulate activity. nih.gov
In the context of antimicrobial peptides, replacing lysine residues with other cationic amino acids like Dbu, ornithine, or arginine has been a key strategy. researchgate.net These substitutions affect the peptide's secondary structure, antimicrobial activity, hemolytic activity, and chemical stability. researchgate.net
The reactivity of Dbu derivatives is also a subject of SAR studies. The Z-protected amine in Z-Dbu-OMe.HCl(S) is stable under basic conditions but can be removed by hydrogenolysis or strong acids. vulcanchem.com The methyl ester is susceptible to basic hydrolysis. vulcanchem.com Understanding this reactivity profile is crucial for its application in synthesis. vulcanchem.com
Integration of Diaminobutyric Acid Scaffolds into Peptidomimetics and Oligomers
Diaminobutyric acid scaffolds are increasingly being integrated into peptidomimetics and other oligomers to create molecules with novel properties. mdpi.comresearchgate.net Peptidomimetics are compounds that mimic the structure and function of peptides but have improved stability and bioavailability. researchgate.net
Dbu and its analogues are also used to create conformationally constrained peptides. acs.org By forming cyclic lactam structures, the flexibility of the peptide can be reduced, which can lead to higher receptor affinity and potency. acs.org For instance, cyclic analogues of dynorphin (B1627789) A containing Dbu have been synthesized to study their opioid receptor binding. acs.org
The use of D-amino acids, including D-isomers of Dbu, is another strategy to create stable and non-toxic peptide inhibitors, for example, for targeting the aggregation of the Aβ peptide in Alzheimer's disease. nih.gov These D-amino acid-based peptides can interfere with the self-assembly of Aβ. nih.gov
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
